Home > Products > Screening Compounds P40434 > alpha-Hydroxytamoxifen
alpha-Hydroxytamoxifen - 97151-02-5

alpha-Hydroxytamoxifen

Catalog Number: EVT-379545
CAS Number: 97151-02-5
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-hydroxytamoxifen is a key metabolite of tamoxifen, a non-steroidal antiestrogen widely used in the treatment and prevention of breast cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a crucial role in understanding the metabolic activation and potential genotoxicity of tamoxifen. [, , , , , , , , , , , , , , ] Unlike tamoxifen, which is not inherently genotoxic, alpha-hydroxytamoxifen exhibits significant DNA-binding activity. [, , , , , , , ] This makes it a valuable tool for investigating the mechanisms of tamoxifen-induced carcinogenicity, particularly in the liver of rats. [, , , , , , , , , , , ]

Tamoxifen

Compound Description: Tamoxifen [(E)-1-(4-(2-(N,N-dimethylamino)ethoxy)phenyl)-1, 2-diphenylbut-1-ene] is a non-steroidal antiestrogen widely used in breast cancer treatment and prevention. [] It acts as a selective estrogen receptor modulator, exhibiting both estrogenic and anti-estrogenic effects in different tissues.

Relevance: Tamoxifen is the parent compound of alpha-hydroxytamoxifen. It undergoes metabolic activation in the liver, primarily via alpha-hydroxylation, to form alpha-hydroxytamoxifen. [, , , , , , , , , , , , , , , , , , , , , , ] This metabolic step is crucial for tamoxifen's genotoxic and carcinogenic effects observed in rats. [, ]

4-Hydroxytamoxifen

Compound Description: 4-Hydroxytamoxifen [(E)-1-(4-(2-(N, N-dimethylamino)ethoxy)phenyl)-1-(4-hydroxyphenyl)-3-hydroxy-2-phenylbut-1-ene] is a major metabolite of tamoxifen formed via CYP2D6-mediated hydroxylation. [, ] While it possesses antiestrogenic activity, its role in tamoxifen's genotoxicity is debated. [, ]

N-Desmethyltamoxifen

Compound Description: N-Desmethyltamoxifen is a primary metabolite of tamoxifen formed by N-demethylation, primarily catalyzed by CYP2D6 and CYP3A4. [, ] It exhibits antiestrogenic activity and contributes to tamoxifen's overall therapeutic efficacy. []

Relevance: N-Desmethyltamoxifen, like alpha-hydroxytamoxifen, is a metabolite of tamoxifen that can be further hydroxylated to form DNA-reactive species. [, ] The resulting alpha-hydroxy-N-desmethyltamoxifen contributes to the overall DNA adduct formation attributed to tamoxifen exposure. [, ]

alpha-Hydroxy-N-Desmethyltamoxifen

Compound Description: Alpha-Hydroxy-N-Desmethyltamoxifen is a secondary metabolite of tamoxifen, resulting from the alpha-hydroxylation of N-desmethyltamoxifen. [, , ] It is considered a genotoxic metabolite that contributes to tamoxifen-induced DNA damage.

Relevance: Similar to alpha-hydroxytamoxifen, alpha-hydroxy-N-desmethyltamoxifen is an alpha-hydroxylated metabolite implicated in tamoxifen's genotoxicity. [, ] Both metabolites can undergo further activation, leading to the formation of DNA adducts.

N,N-Didesmethyltamoxifen

Compound Description: N,N-Didesmethyltamoxifen is a minor metabolite formed by sequential N-demethylation of tamoxifen. [, , ] Its formation is more prominent in humans and primates than in rats. []

Tamoxifen N-Oxide

Compound Description: Tamoxifen N-oxide is a metabolite of tamoxifen generated via N-oxidation. [, ] While it can form DNA adducts, its adduct profile closely resembles that of tamoxifen, suggesting the N-oxide group is likely lost before DNA binding. []

Relevance: Tamoxifen N-oxide, similar to alpha-hydroxytamoxifen, represents a branch in tamoxifen's metabolic pathway. [] Though both can form DNA adducts, the N-oxide pathway appears less significant for tamoxifen's genotoxicity compared to the alpha-hydroxylation pathway. []

alpha-Hydroxytamoxifen N-Oxide

Compound Description: Alpha-Hydroxytamoxifen N-oxide represents a metabolite arising from the N-oxidation of alpha-hydroxytamoxifen. [, ] It is considered a potential contributor to tamoxifen-induced DNA damage.

Relevance: This compound highlights the complexity of tamoxifen metabolism. Like alpha-hydroxytamoxifen, it represents a metabolite capable of forming DNA adducts. [, ] This further emphasizes the role of multiple metabolic pathways in tamoxifen's genotoxicity.

Relevance: This metabolite exemplifies the diverse metabolic profile of tamoxifen. While alpha-hydroxytamoxifen is the primary metabolite linked to DNA adduct formation, 3-hydroxytamoxifen demonstrates the potential for other hydroxylated metabolites. []

Alpha-Acetoxytamoxifen

Compound Description: Alpha-Acetoxytamoxifen is a synthetically produced, activated form of alpha-hydroxytamoxifen. [, , , ] It readily reacts with DNA, forming adducts identical to those observed in rat liver cells exposed to tamoxifen or alpha-hydroxytamoxifen. [, ]

Relevance: Alpha-Acetoxytamoxifen serves as a model compound mimicking the reactive intermediate formed from alpha-hydroxytamoxifen. [, , , ] This reactive intermediate, proposed to be the alpha-sulfate ester, is considered the ultimate genotoxic species responsible for DNA adduct formation. [, ]

alpha-Sulfate Tamoxifen

Compound Description: Alpha-Sulfate tamoxifen is the proposed ultimate carcinogenic metabolite of tamoxifen. It is generated from alpha-hydroxytamoxifen via sulfotransferase-mediated sulfation. [, , ] It is highly reactive towards DNA and forms the same adducts as those observed in vivo.

Relevance: This metabolite is the theorized ultimate genotoxic species derived from alpha-hydroxytamoxifen. [, , ] Its high reactivity with DNA and formation of characteristic tamoxifen-DNA adducts solidify its role in tamoxifen's genotoxicity.

Toremifene

Compound Description: Toremifene [(Z)-1-(4-iodophenyl)-3-hydroxy-2-phenyl-1-(4-(2-(N-pyrrolidino) ethoxy)phenyl)but-1-ene] is a chlorinated analog of tamoxifen with antiestrogenic activity. [, , ] It is used in breast cancer treatment but exhibits lower genotoxicity compared to tamoxifen. [, ]

Relevance: Toremifene's structural similarity to tamoxifen allows for direct comparisons of their metabolic activation and genotoxicity. [, , ] Despite undergoing alpha-hydroxylation like tamoxifen, toremifene's lower propensity to form DNA adducts suggests structural modifications influence its carcinogenic potential. [, ]

Relevance: Alpha-Hydroxytoremifene's reduced DNA reactivity, despite structural similarities to alpha-hydroxytamoxifen, emphasizes the influence of even subtle structural modifications on the genotoxicity of tamoxifen analogs. [, ] This highlights the importance of understanding the structure-activity relationships of tamoxifen metabolites.

Alpha-Acetoxytoremifene

Compound Description: Alpha-Acetoxytoremifene is a synthetically produced, activated form of alpha-hydroxytoremifene, designed to mimic the reactive intermediate formed during metabolic activation. [] Like alpha-acetoxytamoxifen, it serves as a model compound to study toremifene's DNA adduct formation.

Relevance: Alpha-Acetoxytoremifene enables the comparison of toremifene's DNA reactivity with that of tamoxifen. [] Its lower reactivity with DNA, mirroring the lower genotoxicity of toremifene compared to tamoxifen, reinforces the influence of structural modifications on the carcinogenic potential of tamoxifen analogs. []

Synthesis Analysis

Alpha-hydroxytamoxifen can be synthesized through several methods, primarily involving the hydroxylation of tamoxifen. One common approach includes the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which facilitate the conversion of tamoxifen into its hydroxylated forms. The synthesis typically involves:

  • Substrate Preparation: Tamoxifen is dissolved in a suitable solvent.
  • Enzymatic Reaction: The solution is incubated with liver microsomes containing cytochrome P450 enzymes. For instance, studies have shown that incubating tamoxifen at a concentration of 25 μM with liver microsomes from various species results in varying rates of alpha-hydroxytamoxifen formation, quantified using liquid chromatography-mass spectrometry (LC-MS) .
  • Purification: The resulting product is purified through chromatographic techniques to isolate alpha-hydroxytamoxifen from other metabolites.

The yield and efficiency of this synthesis can be influenced by factors such as enzyme concentration, incubation time, and temperature.

Molecular Structure Analysis

The molecular structure of alpha-hydroxytamoxifen is characterized by its phenolic hydroxyl group attached to a tamoxifen backbone. Its chemical formula is C26H29NOC_{26}H_{29}NO, and it has a molecular weight of approximately 399.52 g/mol. The compound features:

  • Hydroxyl Group: This functional group significantly influences its reactivity and biological activity.
  • Aromatic Rings: The presence of two phenyl rings contributes to its ability to interact with estrogen receptors.
  • Double Bonds: The configuration around the double bond in the butene moiety affects its stereochemistry and biological interactions.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of alpha-hydroxytamoxifen .

Chemical Reactions Analysis

Alpha-hydroxytamoxifen participates in several chemical reactions, primarily involving conjugation and electrophilic interactions:

  • Glucuronidation: In vivo studies indicate that alpha-hydroxytamoxifen can be glucuronidated in the liver, leading to the formation of less toxic metabolites that are excreted . This process serves as a detoxification pathway.
  • Sulfation: Alpha-hydroxytamoxifen can also undergo sulfation, which activates it into a more reactive form capable of forming DNA adducts . This reaction highlights its potential genotoxicity.
  • DNA Adduct Formation: The electrophilic nature of alpha-hydroxytamoxifen allows it to bind covalently to DNA, forming adducts that can lead to mutations .

These reactions underscore the dual role of alpha-hydroxytamoxifen as both a therapeutic agent and a potential genotoxic compound.

Mechanism of Action

The mechanism of action for alpha-hydroxytamoxifen involves its interaction with estrogen receptors. As a metabolite of tamoxifen, it retains some estrogenic activity but also acts as an antagonist in certain tissues:

  • Estrogen Receptor Binding: Alpha-hydroxytamoxifen binds to estrogen receptors (ER) in target tissues, modulating gene expression involved in cell proliferation and differentiation.
  • Genotoxicity: Its ability to form DNA adducts through electrophilic interactions leads to mutations that may contribute to carcinogenesis . This duality complicates its therapeutic profile.

Studies have shown that while it may exert beneficial effects against breast cancer through ER modulation, its genotoxic potential raises concerns about long-term use .

Physical and Chemical Properties Analysis

Alpha-hydroxytamoxifen exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but less so in water due to its hydrophobic aromatic structure.
  • Stability: The compound is sensitive to light and heat, which can lead to degradation; thus, it should be stored under controlled conditions.
  • Melting Point: The melting point is typically reported around 130–132 °C, indicating solid-state stability at room temperature.

These properties influence both its formulation for therapeutic use and its behavior in biological systems.

Applications

Alpha-hydroxytamoxifen has several scientific applications:

  • Cancer Research: As a metabolite of tamoxifen, it is studied for its role in breast cancer treatment and prevention strategies. Understanding its mechanisms helps refine therapeutic approaches .
  • Toxicology Studies: Research into the genotoxic effects of alpha-hydroxytamoxifen aids in assessing the risks associated with tamoxifen therapy, particularly concerning endometrial cancer risk .
  • Drug Development: Insights gained from studying this compound contribute to the development of new antiestrogen drugs with improved safety profiles.
Introduction to Alpha-Hydroxytamoxifen

Biochemical Origin and Role as a Tamoxifen Metabolite

Alpha-Hydroxytamoxifen (chemically designated as (Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbut-1-en-3-ol) is a phase I oxidative metabolite of the selective estrogen receptor modulator tamoxifen. It forms through cytochrome P450 (CYP)-catalyzed hydroxylation at the α-carbon of the ethyl side chain, primarily mediated by isoforms CYP3A4, CYP1A2, and CYP1B1 [2] [3]. Unlike the primary metabolite N-desmethyltamoxifen or the high-affinity antiestrogen 4-hydroxytamoxifen, alpha-Hydroxytamoxifen exhibits minimal binding affinity for estrogen receptors (approximately 100-fold lower than tamoxifen itself) [1] [2]. This structural modification confers distinct biochemical properties that shift its biological significance from receptor-mediated signaling to genotoxic pathways.

The metabolic pathway of tamoxifen involves competitive routes:

  • Primary Pathway: N-demethylation yielding N-desmethyltamoxifen (abundant but low estrogen receptor affinity)
  • Secondary Pathway A: Aromatic hydroxylation producing 4-hydroxytamoxifen (high estrogen receptor affinity)
  • Secondary Pathway B: Aliphatic α-hydroxylation generating alpha-Hydroxytamoxifen (low estrogen receptor affinity but high genotoxic potential) [1] [2]

Table 1: Comparative Metabolic Pathways of Tamoxifen

MetaboliteFormation PathwayEstrogen Receptor AffinityPrimary Biological Significance
TamoxifenParent compoundLow (reference)Prodrug activity
N-desmethyltamoxifenCYP3A4-mediated demethylationLowMetabolic precursor to endoxifen
4-HydroxytamoxifenCYP2D6-mediated hydroxylationVery high (25-50x tamoxifen)Primary antiestrogenic activity
alpha-HydroxytamoxifenCYP3A4/1A2/1B1-mediated α-hydroxylationVery lowGenotoxic intermediate

Stereochemistry critically influences alpha-Hydroxytamoxifen's reactivity. The (E)-isomer demonstrates superior substrate specificity for hydroxysteroid sulfotransferases (specifically rat STa and human SULT2A1) compared to the (Z)-isomer [3]. Sulfotransferase-mediated sulfation of alpha-Hydroxytamoxifen generates an unstable sulfate ester that spontaneously decomposes to a highly electrophilic carbocation. This carbocation covalently binds to DNA nucleophilic sites—primarily the N² position of deoxyguanosine—forming stereoisomeric adducts identified as trans- and cis-α-(N²-deoxyguanosinyl)tamoxifen [3]. Experimental data confirms sulfotransferase catalysis increases DNA adduct formation 29-fold for (E)-alpha-Hydroxytamoxifen and 6.5-fold for (Z)-alpha-Hydroxytamoxifen compared to non-enzymatic reactions [3].

Table 2: Biochemical Properties of alpha-Hydroxytamoxifen Isomers

Property(E)-isomer(Z)-isomer
Sulfotransferase affinityHigh (preferred substrate)Moderate
DNA adduct yield (enzymatic)29-fold increase vs. control6.5-fold increase vs. control
Major DNA adducttrans-α-(N²-deoxyguanosinyl)tamoxifencis-α-(N²-deoxyguanosinyl)tamoxifen
Carbocation stabilityHigh (facilitates adduction)Moderate

Historical Context in Cancer Research and Chemoprevention

The discovery of alpha-Hydroxytamoxifen emerged from systematic investigations into tamoxifen metabolism initiated in the 1970s. Initial metabolite mapping using ¹⁴C-labeled tamoxifen identified hydroxylated derivatives but lacked resolution to characterize the α-hydroxylated species [1]. The 1980s brought analytical advancements enabling precise identification of minor metabolites, including alpha-Hydroxytamoxifen. However, research focus remained predominantly on 4-hydroxytamoxifen and later endoxifen due to their potent antiestrogenic effects and clinical relevance to breast cancer treatment [1] [4].

A pivotal shift occurred in the 1990s when mechanistic toxicology studies addressed tamoxifen's hepatocarcinogenicity in rats. Research demonstrated that alpha-Hydroxytamoxifen serves as the proximal precursor to tamoxifen-DNA adducts, explaining species-specific genotoxicity. The landmark 1998 study by Shibutani et al. provided direct evidence: hydroxysteroid sulfotransferase-mediated activation of alpha-Hydroxytamoxifen generates DNA adducts in vitro [3]. This discovery fundamentally redefined alpha-Hydroxytamoxifen from a pharmacokinetic curiosity to a biologically reactive intermediate with implications for carcinogenic risk assessment.

The historical trajectory of alpha-Hydroxytamoxifen research reflects evolving paradigms in cancer pharmacology:

  • Metabolic Profiling Era (1970s-1980s): Characterization of tamoxifen's metabolic fate in animals and humans, with alpha-Hydroxytamoxifen identified as a minor metabolite lacking significant antiestrogenic activity [1] [2].
  • Genotoxicity Controversy (1990s): Investigation of tamoxifen-induced DNA adducts in rat liver and the role of metabolic activation, culminating in the elucidation of alpha-Hydroxytamoxifen's sulfation pathway [3].
  • Species-Specific Risk Assessment (2000s): Recognition that humans exhibit reduced susceptibility to tamoxifen-induced hepatocarcinogenesis due to lower sulfotransferase activity toward alpha-Hydroxytamoxifen and competing glucuronidation pathways [2] [3].
  • Endometrial Cancer Research (Current): Exploration of alpha-Hydroxytamoxifen adduct formation in human endometrial explants, potentially explaining tamoxifen-associated endometrial cancer risk [3].

The chemoprevention landscape acknowledges alpha-Hydroxytamoxifen's dualistic role: while tamoxifen prevents estrogen receptor-positive breast cancers, its metabolic activation to genotoxic species represents a biological trade-off. This understanding has influenced risk-benefit analyses of tamoxifen chemoprevention, particularly regarding endometrial cancer risk in long-term users [6]. Contemporary research continues to investigate interindividual variability in alpha-Hydroxytamoxifen formation and adduct persistence as potential biomarkers for personalized risk management [2] [3].

Properties

CAS Number

97151-02-5

Product Name

alpha-Hydroxytamoxifen

IUPAC Name

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25-

InChI Key

BPHFBQJMFWCHGH-QPLCGJKRSA-N

SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O

Synonyms

(βE)-β-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]-α-methyl-_x000B_benzeneethanol;

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O

Isomeric SMILES

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.